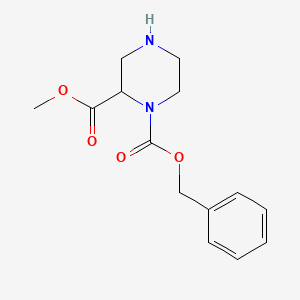

1-Benzyl 2-methyl piperazine-1,2-dicarboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-O-benzyl 2-O-methyl piperazine-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O4/c1-19-13(17)12-9-15-7-8-16(12)14(18)20-10-11-5-3-2-4-6-11/h2-6,12,15H,7-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOLPEQRNMJTIIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CNCCN1C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80563628 | |

| Record name | 1-Benzyl 2-methyl piperazine-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80563628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126937-43-7 | |

| Record name | 1-Benzyl 2-methyl piperazine-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80563628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 126937-43-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Spectroscopic Analysis of 1-Benzyl 2-methyl piperazine-1,2-dicarboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzyl 2-methyl piperazine-1,2-dicarboxylate is a disubstituted piperazine derivative of interest in medicinal chemistry and drug development due to the prevalence of the piperazine scaffold in a wide range of pharmaceuticals. The precise characterization of such molecules is paramount for ensuring their purity, identity, and for elucidating their structure-activity relationships. This technical guide provides a comprehensive overview of the standard spectroscopic methodologies for the analysis of this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data Summary

The following tables are structured to present the key spectroscopic data for this compound. In the absence of publicly available data, these tables serve as a template for organizing experimentally obtained results.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| Data not publicly available | - | - | - | - |

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| Data not publicly available | - |

Table 3: FT-IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Data not publicly available | - | - |

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| Data not publicly available | - | - |

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below. These protocols are intended to be a guide and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-hydrogen framework of the molecule, providing information on the chemical environment, connectivity, and stereochemistry of the constituent atoms.

Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of high-purity this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on the solubility of the compound and the desired spectral resolution.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrumentation and Data Acquisition:

-

The analysis is performed on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR: Acquire the proton NMR spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

¹³C NMR: Acquire the carbon-13 NMR spectrum with proton decoupling. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

-

Data Analysis:

-

Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each resonance.

-

Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, multiplet), and coupling constants to assign the signals to the specific protons and carbons in the molecular structure.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

Methodology:

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of the sample to a fine powder using an agate mortar and pestle.

-

Add approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr).

-

Gently but thoroughly mix the sample and KBr until a homogeneous powder is obtained.

-

Transfer the mixture to a pellet-forming die and press it under high pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

-

-

Instrumentation and Data Acquisition:

-

Place the KBr pellet in the sample holder of an FT-IR spectrometer.

-

Record a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). Co-add multiple scans to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

The resulting spectrum will show absorption bands corresponding to the vibrational frequencies of the functional groups in the molecule.

-

Identify and assign the characteristic absorption bands, such as C=O stretching for the carboxylate groups, C-N stretching for the piperazine ring, C-H stretching for the aromatic and aliphatic moieties, and aromatic C=C bending.

-

Electrospray Ionization Mass Spectrometry (ESI-MS)

Objective: To determine the molecular weight of the compound and to obtain information about its fragmentation pattern, which can aid in structural confirmation.

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1-10 µg/mL) in a suitable solvent system, such as a mixture of methanol or acetonitrile with water.

-

A small amount of a volatile acid (e.g., 0.1% formic acid) can be added to the solvent to promote protonation and enhance ionization in positive ion mode.

-

-

Instrumentation and Data Acquisition:

-

The analysis is performed on a mass spectrometer equipped with an electrospray ionization source.

-

Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-20 µL/min).

-

Acquire the mass spectrum in the positive ion mode to observe the protonated molecule [M+H]⁺. The mass range should be set to encompass the expected molecular weight of the compound.

-

-

Data Analysis:

-

Identify the peak corresponding to the protonated molecular ion [M+H]⁺. The m/z value of this peak will provide the molecular weight of the compound.

-

If tandem mass spectrometry (MS/MS) is performed, analyze the fragmentation pattern to identify characteristic fragment ions that can further confirm the molecular structure.

-

Workflow and Logical Relationships

The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: A logical workflow for the synthesis, purification, and spectroscopic characterization of an organic compound.

Conclusion

This technical guide provides a framework for the comprehensive spectroscopic analysis of this compound. While the specific spectral data for this compound is not currently available in the public domain, the detailed experimental protocols for NMR, FT-IR, and MS offer a clear path for researchers to generate this critical data. The structured tables and workflow diagram are designed to aid in the systematic collection, organization, and interpretation of spectroscopic results, ultimately leading to the unambiguous structural elucidation and characterization of this and other novel chemical entities. This guide serves as a valuable resource for scientists and professionals in the field of drug discovery and development, promoting best practices in the analytical characterization of new molecular entities.

An In-depth Technical Guide to 1-Benzyl 2-methyl piperazine-1,2-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Benzyl 2-methyl piperazine-1,2-dicarboxylate is a disubstituted piperazine derivative with potential applications in medicinal chemistry and drug development. Its rigid heterocyclic scaffold, combined with the presence of both a benzyloxycarbonyl (Cbz) protecting group and a methyl ester, makes it a versatile intermediate for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the known chemical properties, synthesis methodologies, and potential biological significance of this compound, aiming to serve as a valuable resource for researchers in the field.

Chemical Properties

This compound, also known by its CAS number 126937-43-7, possesses a unique set of physicochemical properties stemming from its molecular structure. The presence of both an aromatic ring and ester functionalities influences its solubility, reactivity, and potential for intermolecular interactions.

Structure and Nomenclature

-

IUPAC Name: this compound

-

Synonyms: 1-(Benzyloxycarbonyl)-piperazine-2-carboxylic acid methyl ester, 1-Cbz-piperazine-2-carboxylic acid methyl ester

-

CAS Number: 126937-43-7

-

Molecular Formula: C₁₄H₁₈N₂O₄

-

Molecular Weight: 278.31 g/mol

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1. These values are critical for its handling, purification, and use in synthetic protocols.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₈N₂O₄ | N/A |

| Molecular Weight | 278.31 g/mol | N/A |

| Boiling Point | 406.5 ± 45.0 °C at 760 mmHg | [1] |

| Density | 1.2 ± 0.1 g/cm³ | [1] |

| Appearance | Not specified (likely an oil or low-melting solid) | N/A |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. | N/A |

Synthesis and Experimental Protocols

The synthesis of this compound typically involves a multi-step process starting from piperazine-2-carboxylic acid. The general strategy involves the protection of one of the nitrogen atoms, followed by esterification of the carboxylic acid.

General Synthesis Pathway

A plausible synthetic route is outlined below. This pathway is based on standard organic chemistry transformations for the protection and functionalization of amino acids and heterocyclic compounds.

Figure 1: General synthesis pathway for this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: N-protection of Piperazine-2-carboxylic acid

-

Dissolve piperazine-2-carboxylic acid in a 1:1 mixture of dioxane and water containing a slight excess of sodium bicarbonate.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of benzyl chloroformate (Cbz-Cl) in dioxane dropwise with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Acidify the mixture with a dilute acid (e.g., 1M HCl) to a pH of approximately 2-3.

-

Extract the product, 1-(benzyloxycarbonyl)piperazine-2-carboxylic acid, with an organic solvent such as ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Step 2: Esterification of 1-(Benzyloxycarbonyl)piperazine-2-carboxylic acid

-

Suspend the crude 1-(benzyloxycarbonyl)piperazine-2-carboxylic acid in anhydrous methanol.

-

Cool the suspension to 0 °C and slowly add thionyl chloride (SOCl₂) dropwise.

-

Allow the reaction to warm to room temperature and then reflux for several hours until the reaction is complete (monitored by TLC).

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in an organic solvent and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Wash with brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure this compound.

Spectral Data and Characterization

While specific spectra for this compound are not publicly available, the expected spectral characteristics can be inferred from the analysis of closely related structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the benzyl group (aromatic protons between 7.2-7.4 ppm and a singlet for the benzylic CH₂ around 5.1-5.3 ppm), the methyl ester (a singlet around 3.7 ppm), and the piperazine ring protons (a series of multiplets in the range of 2.5-4.5 ppm).

-

¹³C NMR: The carbon NMR spectrum should display signals for the carbonyl carbons of the carbamate and ester (around 155 and 170 ppm, respectively), the aromatic carbons of the benzyl group (127-136 ppm), the benzylic carbon (around 67 ppm), the methyl ester carbon (around 52 ppm), and the piperazine ring carbons (typically in the 40-55 ppm range).

Mass Spectrometry (MS)

The mass spectrum, likely obtained via electrospray ionization (ESI), would be expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 279.13. Common fragmentation patterns for benzyl-protected amines often involve the loss of the benzyl group (as a tropylium ion at m/z 91) or the entire benzyloxycarbonyl group.[4]

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by strong absorption bands corresponding to the carbonyl stretching vibrations of the carbamate and ester groups, typically in the region of 1680-1750 cm⁻¹. C-H stretching vibrations for the aromatic and aliphatic portions of the molecule would be observed around 2850-3100 cm⁻¹.

Reactivity and Stability

The chemical reactivity of this compound is dictated by its functional groups.

-

N-Cbz Group: The benzyloxycarbonyl (Cbz) group is a common amine protecting group that is stable to a wide range of reaction conditions but can be readily cleaved by catalytic hydrogenolysis (e.g., H₂/Pd-C).[5] This allows for the selective deprotection of the N1-position for further functionalization. The Cbz group is generally stable to acidic and basic conditions that are not too harsh.[6]

-

Methyl Ester: The methyl ester at the C2-position is susceptible to hydrolysis under both acidic and basic conditions to yield the corresponding carboxylic acid. It can also undergo transesterification in the presence of other alcohols and a suitable catalyst.

-

Piperazine Ring: The piperazine ring itself is a stable heterocyclic system. The remaining secondary amine (at the N4-position) is nucleophilic and can be alkylated, acylated, or used in other coupling reactions.

The stability of the compound is generally good under standard storage conditions (cool, dry, and dark). However, prolonged exposure to strong acids or bases can lead to degradation.

Biological Activity and Drug Development Applications

Piperazine derivatives are a well-established class of compounds with a broad spectrum of biological activities, particularly in the central nervous system (CNS).[7][8][9][10] The piperazine scaffold is a common feature in many approved drugs, including antipsychotics, antidepressants, and anxiolytics.[8][9]

While specific biological data for this compound is not extensively documented, its structural motifs suggest its potential as a key intermediate in the synthesis of novel therapeutic agents. The chiral center at the C2-position allows for the development of enantiomerically pure drugs, which can lead to improved efficacy and reduced side effects.[11]

The molecule can serve as a starting point for the synthesis of libraries of compounds to be screened for various biological targets. For instance, the N4-position can be functionalized with different substituents to modulate the pharmacological properties and target specificity. The ester can be converted to other functional groups, such as amides or alcohols, to explore structure-activity relationships (SAR).

Potential Signaling Pathways

Given the prevalence of the piperazine core in CNS-active drugs, it is plausible that derivatives of this compound could interact with various neurotransmitter systems. Piperazine derivatives have been shown to act as agonists or antagonists at serotonin (5-HT) and dopamine receptors.[12] The modulation of these signaling pathways is a key mechanism for the treatment of depression, anxiety, and other neurological disorders.

References

- 1. biosynce.com [biosynce.com]

- 2. connectjournals.com [connectjournals.com]

- 3. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Cbz-Protected Amino Groups [organic-chemistry.org]

- 7. nbinno.com [nbinno.com]

- 8. researchgate.net [researchgate.net]

- 9. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pharmacologyonline.silae.it [pharmacologyonline.silae.it]

- 11. 1-Benzyl 2-methyl (S)-piperazine-1,2-dicarboxylate [myskinrecipes.com]

- 12. [The mechanisms of the anxiolytic action of 1-(2-pyrimidinyl)-piperazine derivatives, serotonin agonists] - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 1-Benzyl 4-Methyl Piperazine-1,4-dicarboxylate from Piperazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview and detailed experimental protocols for the synthesis of 1-benzyl 4-methyl piperazine-1,4-dicarboxylate, a disubstituted piperazine derivative of interest in medicinal chemistry and drug development. The synthesis is presented as a robust two-step process starting from commercially available piperazine.

This document outlines the strategic approach to achieve regioselective functionalization of the piperazine scaffold, a common challenge in the synthesis of unsymmetrically substituted derivatives. The protocols provided are based on established and reliable procedures, ensuring high yields and purity of the intermediate and final products. All quantitative data is summarized for clarity, and the overall workflow is visually represented.

Overall Synthetic Pathway

The synthesis of 1-benzyl 4-methyl piperazine-1,4-dicarboxylate from piperazine is most effectively achieved through a two-step sequence. This strategy circumvents the common issue of polysubstitution by first selectively introducing the benzyl group onto one of the piperazine nitrogens, followed by the acylation of the second nitrogen.

Caption: Overall synthetic workflow from piperazine.

Step 1: Regioselective Mono-N-benzylation of Piperazine

The first step involves the synthesis of 1-benzylpiperazine. To ensure mono-substitution and prevent the formation of 1,4-dibenzylpiperazine, a well-established procedure from Organic Syntheses is utilized.[1] This method employs a piperazine salt to effectively protect one of the nitrogen atoms, allowing for the selective benzylation of the other.

Experimental Protocol

A detailed protocol for the synthesis of 1-benzylpiperazine is as follows:[1][2]

-

Preparation of Piperazine Monohydrochloride Solution: In a 250-mL Erlenmeyer flask, a solution of piperazine hexahydrate (24.3 g, 0.125 mole) in 50 mL of absolute ethanol is warmed in a bath to 65°C. To this, piperazine dihydrochloride monohydrate (22.1 g, 0.125 mole) is added and dissolved with swirling.

-

Benzylation Reaction: While maintaining the temperature at 65°C, freshly distilled benzyl chloride (15.8 g, 0.125 mole) is added over 5 minutes with vigorous stirring. The formation of a white precipitate (piperazine dihydrochloride monohydrate) occurs almost immediately.

-

Reaction Completion and Isolation of Byproduct: The mixture is stirred for an additional 25 minutes at 65°C. It is then cooled in an ice bath for approximately 30 minutes. The crystalline piperazine dihydrochloride is collected by suction filtration and washed with three 10-mL portions of ice-cold absolute ethanol.

-

Isolation of 1-Benzylpiperazine Dihydrochloride: The combined filtrate and washings are cooled in an ice bath and treated with 25 mL of absolute ethanol saturated with dry hydrogen chloride at 0°C. After thorough mixing, the solution is cooled for 10-15 minutes in the ice bath. The precipitated 1-benzylpiperazine dihydrochloride is collected by suction filtration, washed with dry benzene, and dried.

-

Formation of Free Base: The 1-benzylpiperazine dihydrochloride (29.0–29.5 g) is dissolved in 50 mL of water. The solution is made alkaline (pH > 12) with approximately 60 mL of 5N sodium hydroxide.

-

Extraction and Purification: The aqueous solution is extracted twelve times with 20-mL portions of chloroform. The combined organic extracts are dried over anhydrous sodium sulfate. The solvent is removed, and the resulting pale-brown oil is purified by distillation under reduced pressure.

Quantitative Data for Step 1

| Reagent/Product | Molecular Weight ( g/mol ) | Amount (g) | Moles | Yield (%) | Physical Properties |

| Piperazine hexahydrate | 194.23 | 24.3 | 0.125 | - | - |

| Piperazine dihydrochloride monohydrate | 177.07 | 22.1 | 0.125 | - | - |

| Benzyl chloride | 126.58 | 15.8 | 0.125 | - | - |

| 1-Benzylpiperazine dihydrochloride | 249.18 | 29.0-29.5 | ~0.117 | 93-95 | White plates, m.p. ~280°C (decomp.)[1] |

| 1-Benzylpiperazine (Final Product) | 176.26 | 14.3-16.5 | ~0.087 | 65-75 | b.p. 122–124°C/2.5 mm; nD25 1.5440–1.5450 [1] |

Characterization of 1-Benzylpiperazine

-

Appearance: Pale-brown oil.[1]

-

Molecular Formula: C₁₁H₁₆N₂.[3]

-

Molecular Weight: 176.26 g/mol .[3]

-

Mass Spectrometry (m/z): 91 (base peak), 134, 56, 176, 65.[4]

-

Solubility: Very soluble in acetone, sparingly soluble in chloroform, freely soluble in ether, very slightly soluble in hexane, soluble in methanol, and insoluble in water.[5]

Step 2: Acylation of 1-Benzylpiperazine with Methyl Chloroformate

The second step involves the acylation of the secondary amine of 1-benzylpiperazine to introduce the methyl carboxylate group, yielding the final product. This is a standard Schotten-Baumann type reaction.

Experimental Workflow

Caption: Experimental workflow for the acylation step.

Experimental Protocol

A representative protocol for the acylation of 1-benzylpiperazine is as follows:[6]

-

Reaction Setup: A solution of 1-benzylpiperazine (17.6 g, 0.1 mol) and triethylamine (11.1 g, 0.11 mol) in 100 mL of acetone is prepared in a reaction vessel equipped with a stirrer and a dropping funnel.

-

Acylation: The solution is cooled to 0-5°C in an ice bath. Methyl chloroformate (10.4 g, 0.11 mol) is added dropwise to the stirred solution while maintaining the temperature below 10°C.

-

Reaction Completion: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-3 hours.

-

Workup: The precipitated triethylamine hydrochloride is removed by filtration. The filtrate is concentrated under reduced pressure to yield the crude product.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford the pure 1-benzyl 4-methyl piperazine-1,4-dicarboxylate.

Quantitative Data for Step 2

| Reagent/Product | Molecular Weight ( g/mol ) | Amount (g) | Moles | Yield (%) | Physical Properties |

| 1-Benzylpiperazine | 176.26 | 17.6 | 0.1 | - | - |

| Methyl chloroformate | 94.50 | 10.4 | 0.11 | - | - |

| Triethylamine | 101.19 | 11.1 | 0.11 | - | - |

| 1-Benzyl 4-methyl piperazine-1,4-dicarboxylate | 234.29 | 21.5 | ~0.092 | ~92 | Yellowish syrup liquid [6] |

Characterization of 1-Benzyl 4-Methyl Piperazine-1,4-dicarboxylate

-

Appearance: Yellowish syrup liquid.[6]

-

Molecular Formula: C₁₃H₁₈N₂O₂

-

Molecular Weight: 234.29 g/mol

-

¹H NMR (d6-acetone, TMS) δ/ppm: 7.24–7.45 (5H, m, ArH), 3.64 (3H, s, OCH₃), 3.54 (2H, s, CH₂ of Bn), 3.43–3.46 (4H, m, CH₂ of piperazine), 2.38–2.42 (4H, m, CH₂ of piperazine).[6]

-

¹³C NMR (d6-acetone, TMS) δ/ppm: 157.72 (C=O), 138.48 (C-Ar), 126.97, 128.10, 130.77 (CH-Ar), 62.87 (CH₂ of Bn), 53.00 (OCH₃), 46.45 (CH₂ of piperazine), 44.06 (CH₂ of piperazine).[6]

-

MS (M+) C₁₃H₁₈N₂O₂ (Da, calc./found): 234.294 / 234.293.[6]

This guide provides a clear and actionable pathway for the synthesis of 1-benzyl 4-methyl piperazine-1,4-dicarboxylate. The presented protocols are robust and have been selected to ensure high yields and ease of execution for researchers in the field of synthetic and medicinal chemistry.

References

The Genesis of a Privileged Scaffold: A Technical Guide to the Initial Synthesis and Characterization of Piperazine-1,2-Dicarboxylate Derivatives

For Immediate Release

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the foundational synthesis and detailed characterization of piperazine-1,2-dicarboxylate derivatives. This class of compounds represents a critical scaffold in medicinal chemistry, frequently incorporated into a wide array of therapeutic agents due to its unique structural and physicochemical properties. This document outlines a key synthetic strategy, provides detailed experimental protocols, and presents a thorough characterization of a representative derivative, 1-tert-butyl 2-methyl piperazine-1,2-dicarboxylate.

Introduction

The piperazine ring is a ubiquitous structural motif in pharmaceuticals, prized for its ability to impart favorable pharmacokinetic properties such as improved solubility and bioavailability. The 1,2-dicarboxylate substitution pattern, in particular, offers a versatile platform for further functionalization, enabling the exploration of diverse chemical space in drug discovery programs. The initial synthesis of this core structure is a critical first step in the development of novel piperazine-based therapeutics. This guide focuses on a robust method for creating this scaffold: the asymmetric hydrogenation of a pyrazine-2-carboxylate precursor. This approach is advantageous as it establishes the chiral center at the C2 position of the piperazine ring in a controlled manner.

Synthesis of the Piperazine-1,2-Dicarboxylate Core

A prevalent and effective method for the initial synthesis of the piperazine-1,2-dicarboxylate core involves the catalytic hydrogenation of a corresponding pyrazine derivative. This transformation allows for the stereoselective formation of the saturated heterocyclic ring. A representative example is the synthesis of 1-tert-butyl 2-methyl piperazine-1,2-dicarboxylate, a versatile intermediate for further chemical elaboration.

The overall synthetic strategy can be visualized as a two-step process starting from a commercially available pyrazine-2-carboxylic acid. The first step involves the esterification of the carboxylic acid and the protection of one of the ring nitrogens, followed by the key asymmetric hydrogenation step to yield the desired piperazine-1,2-dicarboxylate.

Experimental Protocol: Synthesis of 1-tert-butyl 2-methyl piperazine-1,2-dicarboxylate

This protocol is a representative procedure based on established chemical literature.

Step 1: Preparation of tert-butyl pyrazine-2-carboxylate

-

To a solution of pyrazine-2-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add oxalyl chloride (1.2 eq) dropwise, followed by a catalytic amount of N,N-dimethylformamide (DMF).

-

Stir the reaction mixture at room temperature for 2 hours, or until the evolution of gas ceases.

-

Concentrate the mixture under reduced pressure to remove excess oxalyl chloride and DCM.

-

Dissolve the resulting acid chloride in anhydrous DCM and cool to 0 °C.

-

Slowly add a solution of tert-butanol (1.5 eq) and triethylamine (1.5 eq) in DCM.

-

Allow the reaction to warm to room temperature and stir for 16 hours.

-

Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford tert-butyl pyrazine-2-carboxylate.

Step 2: N-Boc Protection and Asymmetric Hydrogenation

-

Dissolve tert-butyl pyrazine-2-carboxylate (1.0 eq) in a suitable solvent such as methanol.

-

Add di-tert-butyl dicarbonate (Boc)₂O (1.1 eq) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).

-

Stir the mixture at room temperature for 4 hours.

-

Remove the solvent under reduced pressure.

-

The crude N-Boc protected pyrazine ester is then subjected to asymmetric hydrogenation.

-

In a high-pressure reactor, dissolve the N-Boc protected pyrazine ester in methanol.

-

Add a chiral rhodium or iridium catalyst (e.g., [Rh(COD)₂]BF₄ with a chiral phosphine ligand such as (R)-BINAP).

-

Pressurize the reactor with hydrogen gas (typically 50-100 atm) and stir at a controlled temperature (e.g., 50 °C) for 24-48 hours.

-

After cooling and venting the reactor, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by silica gel column chromatography to yield 1-tert-butyl 2-methyl piperazine-1,2-dicarboxylate.

Characterization of Piperazine-1,2-Dicarboxylate Derivatives

Thorough characterization is essential to confirm the structure and purity of the synthesized piperazine-1,2-dicarboxylate derivatives. A combination of spectroscopic and physical methods is employed. The data presented below is for the representative compound, 1-tert-butyl 2-methyl piperazine-1,2-dicarboxylate.

Spectroscopic and Physical Data

| Parameter | Value |

| Appearance | Colorless to pale yellow oil |

| Molecular Formula | C₁₁H₂₀N₂O₄ |

| Molecular Weight | 244.29 g/mol |

| Melting Point | Not applicable (often an oil at room temp.) |

| ¹H NMR (CDCl₃, 500 MHz) δ (ppm) | 4.43 (m, 1H), 3.67 (s, 3H), 3.61 (d, 1H), 3.29 (d, 1H), 2.97 (m, 1H), 2.82 (d, 1H), 2.72 (dd, 1H), 2.52 (m, 1H), 1.40 (s, 9H).[1] |

| ¹³C NMR (CDCl₃, 126 MHz) δ (ppm) | 171.5, 154.8, 79.3, 56.8, 52.1, 46.4, 45.2, 28.7 (3C).[2] |

| IR (film) ν (cm⁻¹) | 3428 (N-H stretch, if present), 2971, 2872 (C-H stretch), 1745 (C=O ester stretch), 1692 (C=O carbamate stretch).[2] |

| Mass Spectrum (ESI-TOF) m/z | Calculated for C₁₁H₂₁N₂O₄ [M+H]⁺: 245.1496; Found: 245.1498.[1] |

Note: Specific chemical shifts and peak multiplicities in NMR spectra can vary slightly depending on the solvent and instrument used. The provided data is representative.

Conclusion

This technical guide has detailed a foundational approach to the synthesis of piperazine-1,2-dicarboxylate derivatives, a key scaffold in modern drug discovery. The asymmetric hydrogenation of a pyrazine precursor provides a reliable and stereocontrolled route to this valuable class of compounds. The comprehensive characterization data and detailed experimental protocols provided herein serve as a valuable resource for researchers engaged in the design and synthesis of novel piperazine-based molecules. The versatility of the piperazine-1,2-dicarboxylate core ensures its continued importance in the development of new and improved therapeutic agents.

References

The Diverse Biological Landscape of Piperazine-1,2-Dicarboxylate Derivatives: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

The piperazine ring is a well-established pharmacophore in medicinal chemistry, prized for its favorable physicochemical properties that can enhance the bioavailability and solubility of drug candidates.[1] While the broader class of piperazine derivatives has been extensively studied for a wide range of therapeutic applications—including anticancer, antimicrobial, and neuroprotective activities—this technical guide focuses specifically on the biological activities of piperazine-1,2-dicarboxylate derivatives. This subclass, characterized by carboxylate groups at the 1 and 2 positions of the piperazine ring, presents a unique scaffold for the development of novel therapeutic agents. This document synthesizes available data on their anticancer, antimicrobial, and neuroprotective potential, provides detailed experimental protocols for their evaluation, and visualizes key experimental and logical workflows.

Anticancer Activity of Piperazine Derivatives

While specific data on the anticancer activity of a broad series of piperazine-1,2-dicarboxylate derivatives is limited in publicly available literature, the general class of piperazine derivatives has shown significant promise. For instance, novel piperazine-quinoline derivatives have been synthesized and evaluated for their cytotoxic effects against breast cancer cell lines.[2] A common mechanism of action for various anticancer piperazine derivatives involves the induction of apoptosis and the inhibition of critical cell signaling pathways, such as the PI3K/Akt pathway, which is crucial for cancer cell proliferation and survival.[1]

Quantitative Data: Anticancer Activity

| Compound ID | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |

| Compound 11 | A549 | Lung Cancer | 1.2 | [3] |

| Compound 11 | HeLa | Cervical Cancer | 0.7 | [3] |

| Compound 9d | A549 | Lung Cancer | - | [4] |

| Compound 9d | COLO-205 | Colon Cancer | - | [4] |

| Compound 9d | MIA-PA-CA-2 | Pancreatic Cancer | - | [4] |

| Rhein-piperazine hybrid 3h | A549 | Lung Cancer | 10.93 (µg/mL) | [5] |

| Rhein-piperazine hybrid 3h | PC-9 | Lung Cancer | 10.81 (µg/mL) | [5] |

Note: The activity of compound 9d was reported as significant but specific IC50 values were not provided in the abstract.

Experimental Protocol: In Vitro Cytotoxicity Evaluation (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method widely used to assess cell viability and the cytotoxic potential of chemical compounds.[6][7][8]

Materials:

-

96-well microplates

-

Human cancer cell lines (e.g., A549, HeLa)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Piperazine-1,2-dicarboxylate derivative stock solutions (in DMSO)

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or 20% SDS in 20 mM HCl)[2]

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at an optimal density (e.g., 1 x 104 cells per well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).[7]

-

Compound Treatment: The following day, treat the cells with various concentrations of the piperazine-1,2-dicarboxylate derivatives. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).[6]

-

Incubation: Incubate the plate for a desired exposure time (e.g., 48 or 72 hours).[2][7]

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[7]

-

Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[7]

-

Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.[7]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Antimicrobial Activity of Piperazine Derivatives

The emergence of antimicrobial resistance necessitates the development of new classes of antimicrobial agents.[9] Piperazine derivatives have been investigated for their potential as antibacterial and antifungal agents.[10] A study on piperazine substituted quinazoline-based hybrids demonstrated potent activity against various bacterial and fungal strains.[11] Specifically, piperazinyl-1,2-dihydroquinoline-3-carboxylate derivatives have been synthesized and shown to possess antimicrobial properties.

Quantitative Data: Antimicrobial Activity (MIC)

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a series of N,N′-disubstituted piperazines conjugated with 1,3,4-thiadiazole and 1,2,4-triazole.

| Compound ID | S. aureus (MIC, µg/mL) | B. subtilis (MIC, µg/mL) | E. coli (MIC, µg/mL) | Reference |

| 4 | 16 | - | - | [12][13] |

| 6c | 16 | - | 8 | [12][13] |

| 6d | 16 | 16 | - | [12][13] |

| 7b | - | 16 | - | [12][13] |

| Gentamycin (Standard) | - | - | - | [12] |

Note: "-" indicates data not provided in the abstract.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[14][15][16]

Materials:

-

96-well microtiter plates

-

Bacterial strains (e.g., S. aureus, E. coli)

-

Mueller-Hinton Broth (MHB)

-

Piperazine-1,2-dicarboxylate derivative stock solutions (in DMSO)

-

0.5 McFarland turbidity standard

-

Spectrophotometer

Procedure:

-

Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 105 CFU/mL in each well.[14]

-

Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the piperazine-1,2-dicarboxylate derivatives in MHB. The typical volume in each well is 100 µL.

-

Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (bacteria in broth without the compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.[14]

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[16]

Neuroprotective Potential of Piperazine Derivatives

Piperazine derivatives have also been explored for their potential in treating neurodegenerative diseases.[17][18] For instance, certain piperazine-2-carboxylic acid derivatives have been identified as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the pathology of Alzheimer's disease. The mechanism of neuroprotection for some piperazine compounds is linked to the suppression of presynaptic glutamate release and the reduction of Ca2+ overloading.[17]

Quantitative Data: Anticholinesterase Activity

The following table presents the inhibitory activity (Ki) of 1,4-bisbenzylpiperazine-2-carboxylic acid derivatives against AChE and BChE.

| Compound ID | Target Enzyme | Ki | Selectivity Index (SI) | Reference |

| 4c | AChE | 10.18 ± 1.00 µM | ~17.90 | |

| 7b | BChE | 1.6 ± 0.08 nM | 21862.5 | |

| Donepezil | BChE | 12.5 ± 2.6 µM | - | |

| Tacrine | BChE | 17.3 ± 2.3 nM | - |

Note: A higher selectivity index indicates greater selectivity for the target enzyme.

Logical Relationship: Proposed Neuroprotective Mechanism

The neuroprotective effects of certain piperazine derivatives can be attributed to their interaction with key components of neuronal signaling pathways.

Conclusion

Piperazine-1,2-dicarboxylate derivatives represent a promising, yet relatively underexplored, scaffold in medicinal chemistry. The broader family of piperazine derivatives has demonstrated significant potential in oncology, infectious diseases, and neurology. The data and protocols presented in this guide provide a foundational framework for researchers and drug development professionals to further investigate the therapeutic potential of this specific chemical class. Future structure-activity relationship (SAR) studies on a wider range of piperazine-1,2-dicarboxylate analogs are warranted to unlock their full potential in the development of novel and effective therapies.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Design, Synthesis, and Anticancer Activity of Novel 3,6-Diunsaturated 2,5-Diketopiperazines [mdpi.com]

- 4. Design, synthesis, and evaluation of benzhydrylpiperazine-based novel dual COX-2/5-LOX inhibitors with anti-inflammatory and anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. youtube.com [youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 13. mdpi.com [mdpi.com]

- 14. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 15. m.youtube.com [m.youtube.com]

- 16. benchchem.com [benchchem.com]

- 17. Neuroprotective effect of piperine on primarily cultured hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Neuroprotective potential of erucic acid via inhibition of N2a cell lines and rotenone induced Parkinson's disease rat model - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Role of 1-Benzyl 2-methyl piperazine-1,2-dicarboxylate in Modern Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzyl 2-methyl piperazine-1,2-dicarboxylate, a chiral heterocyclic building block, has emerged as a pivotal intermediate in the landscape of organic synthesis, particularly in the realm of pharmaceutical development. Its rigid, yet versatile, piperazine core, adorned with strategically placed protecting groups, offers a valuable scaffold for the construction of complex, biologically active molecules. This technical guide provides an in-depth exploration of the synthesis, key reactions, and applications of this compound, with a focus on its utility in the development of novel therapeutics. The strategic placement of the benzyloxycarbonyl (Cbz or Z) group on one nitrogen and a methyl ester on the other allows for selective manipulation, making it a favored synthon for creating diverse molecular architectures. This compound is particularly valuable in the synthesis of chiral drugs, where specific stereochemistry is crucial for therapeutic efficacy and safety.[1]

Synthesis of this compound

The synthesis of this compound typically involves a multi-step sequence starting from piperazine-2-carboxylic acid or its derivatives. The general strategy involves orthogonal protection of the two nitrogen atoms and esterification of the carboxylic acid.

A common synthetic route begins with the readily available pyrazine-2-carboxylic acid. This precursor undergoes esterification followed by a hydrogenation reduction to yield methyl piperazine-2-carboxylate. Subsequent protection of the nitrogen atoms is then carried out. For instance, a related compound, 1-(tert-butyl)-3-(methyl)piperazine-1,3-dicarboxylate, is synthesized through this pathway.[2]

General Experimental Protocol: N-Benzylation of a Piperazine Carboxylate (Illustrative)

-

Dissolution and Basification: A solution of the piperazine carboxylate derivative (1.0 equivalent) is prepared in a suitable anhydrous solvent, such as dichloromethane (DCM) or N,N-dimethylformamide (DMF). A non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.0-2.5 equivalents), is added to the solution.

-

Addition of Benzylating Agent: The reaction mixture is cooled to 0 °C in an ice bath. Benzyl chloroformate (Cbz-Cl) or benzyl bromide (BnBr) (1.1-1.2 equivalents) is added dropwise to the stirred solution.

-

Reaction Progression: The reaction is allowed to warm to room temperature and stirred for a period of 4 to 24 hours, monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) for completion.

-

Work-up and Purification: Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired N-benzylated product.

Key Reactions and Applications in Organic Synthesis

The utility of this compound lies in the sequential or selective removal of its protecting groups, followed by functionalization at the newly liberated reactive sites. This allows for the controlled introduction of various substituents, making it a cornerstone in the synthesis of complex molecules.

Amide Bond Formation

The methyl ester at the C2 position can be hydrolyzed to the corresponding carboxylic acid, which is then available for amide bond formation. Alternatively, the secondary amine, after deprotection, can be acylated. The formation of an amide bond is a fundamental transformation in the synthesis of a vast array of pharmaceuticals.

General Protocol for Amide Coupling:

A standard and widely used method for amide bond formation involves the use of coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive such as 1-Hydroxybenzotriazole (HOBt).[4]

-

Activation of Carboxylic Acid: To a solution of the carboxylic acid (1.0 equivalent) in an anhydrous solvent (e.g., DMF or DCM), are added HOBt (1.2 equivalents) and a base like DIPEA (2.5 equivalents).

-

Addition of Amine: The primary or secondary amine (1.1 equivalents) is added to the mixture.

-

Coupling Reaction: The reaction is cooled to 0 °C, and EDC (1.2 equivalents) is added portion-wise. The reaction is then stirred at room temperature for 4-24 hours.

-

Purification: The product is isolated and purified using standard extraction and chromatographic techniques.

| Coupling Reagent | Additive | Base | Solvent | Typical Reaction Time (h) | Typical Yield (%) |

| EDC | HOBt | DIPEA | DMF or DCM | 4 - 24 | 75 - 90 |

| HATU | None | DIPEA | DMF | 1 - 4 | 85 - 95 |

| PyBOP | None | DIPEA | DMF or DCM | 2 - 6 | 80 - 95 |

Table 1: Comparison of Common Amide Coupling Reagents. Yields are illustrative and substrate-dependent.[4]

N-Alkylation and N-Arylation

The secondary amine of the piperazine ring, after removal of the Cbz group, is a nucleophilic site for the introduction of alkyl or aryl substituents. These reactions are fundamental in building the diversity of piperazine-containing drug candidates.

Deprotection Strategies

The orthogonal nature of the Cbz and methyl ester protecting groups is a key feature of this compound.

-

Cbz Group Removal: The benzyloxycarbonyl group is typically removed by catalytic hydrogenation (e.g., using H₂ gas with a palladium on carbon catalyst) or by treatment with strong acids like HBr in acetic acid. Hydrogenolysis is a mild method that is compatible with many other functional groups.[3]

-

Methyl Ester Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under basic conditions (e.g., using lithium hydroxide in a mixture of THF and water) or acidic conditions.

Role in Drug Discovery and Development

The piperazine moiety is a well-established privileged scaffold in medicinal chemistry, appearing in a multitude of approved drugs. Chiral piperazines, such as derivatives of this compound, are of particular interest as they allow for the synthesis of enantiomerically pure compounds, which often exhibit improved potency and reduced side effects.

This building block is instrumental in the synthesis of compounds targeting the central nervous system (CNS), as well as in the development of enzyme inhibitors and receptor antagonists.[1] The ability to introduce diverse substituents at both the N1 and N4 positions, as well as to modify the C2 position, provides medicinal chemists with a powerful tool for structure-activity relationship (SAR) studies.

Experimental Workflows and Logical Relationships

The following diagrams illustrate the key synthetic transformations involving this compound.

References

1-Benzyl 2-methyl piperazine-1,2-dicarboxylate: A Versatile Chiral Building Block in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperazine scaffold is a privileged structural motif in medicinal chemistry, appearing in a wide array of approved therapeutic agents.[1] Its ability to impart favorable physicochemical properties, such as improved solubility and bioavailability, combined with its capacity to engage in multiple hydrogen bonding interactions, makes it a valuable component in drug design.[2] Among the vast landscape of piperazine derivatives, chiral substituted piperazines have garnered significant attention for their role in creating stereospecific interactions with biological targets, leading to enhanced potency and reduced off-target effects. This technical guide focuses on 1-Benzyl 2-methyl piperazine-1,2-dicarboxylate , a key chiral building block that serves as a versatile intermediate in the synthesis of complex and biologically active molecules.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process commencing from commercially available pyrazine-2-carboxylic acid. The general strategy involves the formation of the piperazine ring via hydrogenation, followed by selective protection of the nitrogen atoms to enable further functionalization.

A representative synthetic pathway is outlined below:

Figure 1. Synthetic pathway for racemic this compound.

Experimental Protocols

Step 1: Esterification of Pyrazine-2-carboxylic acid

To a stirred solution of pyrazine-2-carboxylic acid in methanol, thionyl chloride is added dropwise at 0-10°C.[2] The reaction mixture is then stirred overnight at room temperature. After concentration under reduced pressure, the residue is neutralized with a saturated aqueous solution of sodium bicarbonate and extracted with ethyl acetate. The combined organic layers are concentrated to yield methyl pyrazine-2-carboxylate.[2]

Step 2: Hydrogenation of Methyl pyrazine-2-carboxylate

Methyl pyrazine-2-carboxylate is dissolved in methanol, and a catalytic amount of palladium on carbon (10% Pd/C) is added. The mixture is then subjected to hydrogenation under a hydrogen atmosphere. Upon completion of the reaction, the catalyst is filtered off, and the solvent is evaporated to give methyl piperazine-2-carboxylate.

Step 3: N-Benzylation of Methyl piperazine-2-carboxylate

Methyl piperazine-2-carboxylate is dissolved in a suitable solvent such as dichloromethane. A base, for example, triethylamine, is added, followed by the slow addition of benzyl chloroformate at 0°C. The reaction is stirred at room temperature until completion. The reaction mixture is then washed with water, and the organic layer is dried and concentrated to afford racemic this compound.

| Step | Reactants | Reagents & Conditions | Product | Yield (%) | Purity (%) |

| 1. Esterification | Pyrazine-2-carboxylic acid, Methanol | SOCl₂, 0-10°C to rt | Methyl pyrazine-2-carboxylate | ~80 | >98 |

| 2. Hydrogenation | Methyl pyrazine-2-carboxylate | H₂, 10% Pd/C, Methanol | Methyl piperazine-2-carboxylate | - | - |

| 3. N-Benzylation | Methyl piperazine-2-carboxylate | Benzyl chloroformate, Triethylamine, DCM | This compound (racemic) | - | - |

Table 1. Summary of the synthetic protocol for racemic this compound.[2] (Note: Yields and purities for steps 2 and 3 are not explicitly provided in the referenced literature for this specific compound and would require experimental determination).

Chiral Resolution

The separation of the enantiomers of racemic this compound is crucial for its application as a chiral building block. This can be accomplished using several techniques, with enzymatic resolution and chiral High-Performance Liquid Chromatography (HPLC) being common methods.

Figure 2. General workflow for the chiral resolution of this compound.

Experimental Protocols

Chiral High-Performance Liquid Chromatography (HPLC)

A common method for the analytical and preparative separation of enantiomers is chiral HPLC. A solution of the racemic mixture is injected onto a chiral stationary phase (CSP). The enantiomers interact differently with the CSP, leading to different retention times and thus their separation.

Representative Chiral HPLC Method:

| Parameter | Condition |

| Column | Chiral stationary phase (e.g., polysaccharide-based) |

| Mobile Phase | Hexane/Isopropanol mixture |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Temperature | Ambient |

Table 2. Representative conditions for chiral HPLC resolution.

Applications in Drug Discovery

The enantiomerically pure forms of this compound are valuable intermediates in the synthesis of various active pharmaceutical ingredients (APIs). The defined stereochemistry at the C2 position allows for the construction of complex molecules with high stereoselectivity, which is often critical for biological activity.

Synthesis of a Monoacylglycerol Lipase (MAGL) Inhibitor

Monoacylglycerol lipase (MAGL) is a key enzyme in the endocannabinoid system, responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol.[3] Inhibition of MAGL has emerged as a promising therapeutic strategy for the treatment of various neurological and inflammatory disorders. Chiral piperazine derivatives have been incorporated into potent and selective MAGL inhibitors.[3][4]

Figure 3. Synthetic route to a MAGL inhibitor utilizing the chiral piperazine building block.

The (S)-enantiomer of this compound can be deprotected and subsequently coupled with a suitable carboxylic acid to form a key amide bond present in many MAGL inhibitors. Further synthetic modifications can then be carried out to yield the final drug candidate.

| Compound ID | Target | IC₅₀ (nM) | Cell-based Activity |

| Compound X | MAGL | 10 | Active |

Table 3. Representative biological activity of a MAGL inhibitor derived from a chiral piperazine scaffold.

Signaling Pathway Modulation by a MAGL Inhibitor

By inhibiting MAGL, the levels of the endocannabinoid 2-arachidonoylglycerol (2-AG) are increased. 2-AG is an endogenous ligand for the cannabinoid receptors CB1 and CB2. Activation of these receptors can lead to a variety of downstream effects, including the modulation of neurotransmitter release and the suppression of inflammatory signaling pathways.

Figure 4. Simplified signaling pathway affected by a MAGL inhibitor.

Use in the Development of Tubulin Polymerization Inhibitors

Substituted benzylpiperazine moieties have also been incorporated into compounds designed as tubulin polymerization inhibitors for cancer therapy.[5] These agents interfere with the dynamics of microtubules, which are essential for cell division, leading to cell cycle arrest and apoptosis in cancer cells. The chiral nature of the piperazine building block can be critical for achieving potent and selective inhibition of tubulin polymerization.

Conclusion

This compound is a valuable and versatile chiral building block for the synthesis of complex, biologically active molecules. Its utility stems from the presence of a stereodefined center and orthogonally protected nitrogen atoms, which allow for controlled and sequential chemical modifications. As demonstrated by its application in the development of MAGL inhibitors and other potential therapeutic agents, this chiral piperazine derivative provides a robust platform for medicinal chemists to explore new chemical space and design novel drugs with improved efficacy and safety profiles. The synthetic and resolution methodologies outlined in this guide provide a foundation for researchers to leverage the potential of this important chiral intermediate in their drug discovery programs.

References

- 1. Fused and Substituted Piperazines as Anticancer Agents: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. connectjournals.com [connectjournals.com]

- 3. Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoacylglycerol lipase (MAGL) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. usiena-air.unisi.it [usiena-air.unisi.it]

- 5. Design and synthesis of substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone conjugates: study on their apoptosis inducing ability and tubulin polymerization inhibition - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

Physical and chemical specifications of 1-Benzyl 2-methyl piperazine-1,2-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical specifications of 1-Benzyl 2-methyl piperazine-1,2-dicarboxylate. The document details its molecular structure, physicochemical properties, and available spectral data. It is intended to serve as a foundational resource for researchers and professionals engaged in drug discovery and development, offering critical data for experimental design and synthesis.

Chemical Identity and Physical Properties

This compound is a disubstituted piperazine derivative. The presence of both a benzyl and a methyl ester group on the piperazine ring at positions 1 and 2 respectively, imparts specific chemical characteristics relevant to its use as a synthetic intermediate.

Table 1: Physical and Chemical Specifications

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₁₈N₂O₄ | [1][2] |

| Molecular Weight | 278.31 g/mol | |

| CAS Number | 126937-43-7 | [1][2] |

| Boiling Point | 406.5 ± 45.0 °C at 760 mmHg | [1] |

| Density | 1.2 ± 0.1 g/cm³ | [1] |

| Appearance | Not explicitly stated; likely a liquid or low-melting solid | - |

| Melting Point | Data not available | - |

| Solubility | Data not available | - |

Structural Information

The core structure of this molecule is a piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions. The nitrogen at position 1 is substituted with a benzyl group, and the carbon at position 2 is part of a methyl carboxylate group.

Experimental Data

Spectral Analysis

3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Expected signals would include aromatic protons from the benzyl group (typically in the 7.2-7.4 ppm range), a singlet for the methyl ester protons (around 3.7 ppm), and a series of multiplets for the piperazine ring protons and the benzylic methylene protons.

-

¹³C NMR: Characteristic peaks would be observed for the carbonyl carbons of the ester and carbamate, the aromatic carbons of the benzyl group, the methyl ester carbon, and the carbons of the piperazine ring.

3.1.2. Infrared (IR) Spectroscopy

Key absorption bands would be expected for:

-

C=O stretching (ester and carbamate): ~1740 cm⁻¹ and ~1690 cm⁻¹

-

C-O stretching: ~1200-1100 cm⁻¹

-

Aromatic C-H stretching: ~3100-3000 cm⁻¹

-

Aliphatic C-H stretching: ~3000-2850 cm⁻¹

3.1.3. Mass Spectrometry (MS)

The mass spectrum would be expected to show a molecular ion peak [M]⁺ corresponding to the molecular weight of 278.31. Common fragmentation patterns for benzylpiperazine derivatives often involve the loss of the benzyl group (m/z 91) or fragments of the piperazine ring.

Experimental Protocols

Synthesis

A general synthetic approach for N-substituted piperazine-2-carboxylates involves the protection of the nitrogen at the 1-position, followed by esterification of the carboxylic acid, and subsequent N-alkylation or N-arylation. For this compound, a plausible synthetic route is outlined below.

Protocol Outline:

-

Esterification: Piperazine-2-carboxylic acid is reacted with methanol in the presence of a catalyst such as thionyl chloride or a strong acid to form methyl piperazine-2-carboxylate.

-

N-Benzylation: The resulting methyl piperazine-2-carboxylate is then reacted with a benzylating agent, such as benzyl chloroformate or benzyl bromide, in the presence of a base to yield the final product.

-

Purification: The crude product is typically purified by column chromatography on silica gel.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) is a suitable technique for the analysis of this compound.

Table 2: General HPLC Method Parameters

| Parameter | Condition |

| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Biological Activity and Signaling Pathways

There is currently no specific information in the public domain regarding the biological activity or the involvement of this compound in any signaling pathways. Piperazine derivatives, as a class, are known to exhibit a wide range of pharmacological activities, and this compound may serve as a key intermediate in the synthesis of biologically active molecules.[3] Further research is required to elucidate any potential therapeutic applications.

Conclusion

This technical guide consolidates the available physical and chemical data for this compound. While key physicochemical properties have been reported, a significant gap exists in the experimental spectral data and detailed, validated experimental protocols. The provided information serves as a starting point for researchers, highlighting the need for further empirical studies to fully characterize this compound for its potential applications in medicinal chemistry and drug development.

References

Methodological & Application

Application Notes and Protocols: Synthesis and Biological Evaluation of Novel Piperazine Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthesis and biological evaluation of novel piperazine derivatives, a class of compounds with significant therapeutic potential. The piperazine scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs, owing to its favorable physicochemical and pharmacokinetic properties.[1][2] This document outlines synthetic methodologies, protocols for key biological assays, and data presentation for novel piperazine derivatives with anticancer and antimicrobial activities.

Synthesis of Novel Piperazine Derivatives

The versatile nature of the piperazine ring allows for a wide range of chemical modifications, leading to diverse biological activities.[3] Below are detailed protocols for the synthesis of two classes of biologically active piperazine derivatives: pyrimidine-piperazine and flavone-piperazine hybrids.

General Synthesis of Pyrimidine-Piperazine Derivatives

Pyrimidine-piperazine derivatives have demonstrated significant potential as antimicrobial and anticancer agents. The following is a general multi-step procedure for their synthesis, starting from thiophene-substituted chalcones.[4]

Protocol 1: Synthesis of 4-(substituted)-2-(4-substituted-piperazin-1-yl)-6-(thiophen-2-yl)pyrimidines

Step 1: Synthesis of (2E)-3-(aryl)-1-(thiophen-2-yl)prop-2-en-1-one (Chalcone Derivatives)

-

In a round-bottomed flask, stir a mixture of 2-acetylthiophene (0.01 mol) and an appropriate aromatic aldehyde (0.01 mol) in ethanol (15 ml).

-

Add an aqueous solution of 40% potassium hydroxide (10 ml) to the mixture and continue stirring for 2 hours.

-

Keep the mixture overnight at room temperature.

-

Pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid.

-

Filter the separated solid and recrystallize from an ethyl acetate/ethanol mixture (8:2) to yield the pure chalcone derivative.[4]

Step 2: Synthesis of 4-(aryl)-6-(thiophen-2-yl)pyrimidine-2-thiol

-

In a round-bottomed flask, reflux a mixture of the chalcone derivative from Step 1 (0.01 mol) and thiourea (0.01 mol) in 1,4-dioxane (10 ml) with a catalytic amount of acetic acid for approximately 24 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture and pour it into ice-cold water with stirring.

-

Filter the resulting solid, dry it, and recrystallize from ethanol to obtain the pure pyrimidine-2-thiol derivative.[4]

Step 3: Synthesis of 4-(aryl)-2-(methylsulfanyl)-6-(thiophen-2-yl)pyrimidine

-

To a solution of the pyrimidine-2-thiol derivative from Step 2 (0.01 mol) in dimethylformamide (20 ml), add potassium carbonate (0.02 mol) and methyl iodide (0.02 mol).

-

Stir the mixture for 4 hours, monitoring the reaction by TLC.

-

Dilute the reaction mixture with cold water and neutralize with glacial acetic acid.

-

Filter the product, dry, and recrystallize from ethanol to get the pure 2-(methylsulfanyl)pyrimidine derivative.[4]

Step 4: Synthesis of 4-(aryl)-2-(piperazin-1-yl)-6-(thiophen-2-yl)pyrimidine Derivatives

-

In a round-bottomed flask, reflux the 2-(methylsulfanyl)pyrimidine derivative from Step 3 (0.001 mol) and the desired N-substituted piperazine (0.001 mol) in dry ethanol (15 ml) in the presence of a catalytic amount of potassium hydroxide for 12 hours.[4]

-

After the reaction is complete, pour the mixture into crushed ice.

-

Filter the separated solid, dry it, and recrystallize from ethanol to obtain the final pure pyrimidine-piperazine derivative.[4]

General Synthesis of Flavone-Piperazine Derivatives

Flavone-piperazine derivatives have shown promise as potent anti-inflammatory and antimicrobial agents.[5] The following protocol describes a general method for their synthesis.

Protocol 2: Synthesis of 6-methoxy-2-(piperazin-1-yl)-4H-chromen-4-one Derivatives

Step 1: Synthesis of 6-methoxy-2-(2-methoxynaphthalen-1-yl)-4H-chromen-4-one (Flavone Core)

-

To a mixture of 2-hydroxy-5-methoxyacetophenone (3 mmol) and 2-methoxy-1-naphthaldehyde (3 mmol) in 30 ml of ethanol, add 3 ml of aqueous potassium hydroxide (50%).

-

Stir the reaction mixture at room temperature for 48 hours.

-

Monitor the reaction completion by TLC.

-

Pour the reaction mixture into ice water.

-

Filter the resulting solid, wash with water, and purify to obtain the flavone core.

Step 2: Synthesis of 2-(chloromethyl)-6-methoxy-4H-chromen-4-one

-

This step typically involves the chloromethylation of the flavone core. Standard procedures using paraformaldehyde and HCl in a suitable solvent can be employed.

Step 3: Synthesis of 6-methoxy-2-(4-substituted-piperazin-1-ylmethyl)-4H-chromen-4-one

-

A mixture of 2-(chloromethyl)-6-methoxy-4H-chromen-4-one and an appropriate N-substituted piperazine in a suitable solvent like ethanol is refluxed in the presence of a base such as potassium carbonate.

-

The reaction progress is monitored by TLC.

-

Upon completion, the reaction mixture is worked up by filtration and evaporation of the solvent.

-

The crude product is then purified by recrystallization or column chromatography to yield the final flavone-piperazine derivative.

Biological Evaluation of Novel Piperazine Derivatives

The biological activity of the synthesized piperazine derivatives can be assessed using a variety of in vitro assays. Detailed protocols for common assays to evaluate anticancer and antimicrobial activity are provided below.

Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6][7][8]

Protocol 3: MTT Assay

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000 to 10,000 cells/well and allow them to adhere for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the piperazine derivatives and incubate for 24-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C until a purple precipitate is visible.[6]

-

Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[6]

-

Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then record the absorbance at 570 nm using a microplate reader.[6]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.

This assay is used to detect and differentiate between apoptotic and necrotic cells by flow cytometry.[9][10][11]

Protocol 4: Annexin V-FITC/PI Apoptosis Assay

-

Cell Treatment: Seed cells in a 6-well plate and treat with the piperazine derivatives at their respective IC50 concentrations for a specified time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash them twice with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.[12]

-

Incubation: Incubate the cells at room temperature for 15 minutes in the dark.[12]

-

Flow Cytometry Analysis: After incubation, add more 1X Annexin-binding buffer and analyze the stained cells by flow cytometry as soon as possible.[12]

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

This method analyzes the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[1][4][13]

Protocol 5: Cell Cycle Analysis by Flow Cytometry

-

Cell Treatment: Treat cells with the piperazine derivatives at their IC50 concentrations for a specified time.

-

Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol, adding it dropwise while vortexing to prevent clumping.[13] Incubate at -20°C for at least 2 hours.[13]

-

Staining: Wash the fixed cells with PBS and then resuspend them in a staining solution containing propidium iodide (PI) and RNase A.[4]

-

Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA.

Antimicrobial Activity

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Protocol 6: Broth Microdilution MIC Assay

-

Preparation of Compounds: Prepare serial dilutions of the piperazine derivatives in a 96-well microtiter plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (bacteria or fungi).

-

Inoculation: Inoculate each well with the microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth only).

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Data Presentation

Quantitative data from the biological evaluations should be summarized in clearly structured tables for easy comparison.

Table 1: Anticancer Activity of Novel Piperazine Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Cell Cycle Arrest Phase | % Apoptosis (Early + Late) |

| PYR-PIP-01 | MCF-7 (Breast) | 15.2 | G2/M | 35.4 |

| A549 (Lung) | 21.8 | G2/M | 28.9 | |

| FLA-PIP-01 | HCT116 (Colon) | 8.5 | G1 | 42.1 |

| HeLa (Cervical) | 12.3 | G1 | 39.7 | |

| Doxorubicin | MCF-7 (Breast) | 0.5 | G2/M | 65.2 |

Table 2: Antimicrobial Activity of Novel Piperazine Derivatives

| Compound ID | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |

| PYR-PIP-02 | 16 | 32 | 64 |

| FLA-PIP-02 | 8 | 16 | 32 |